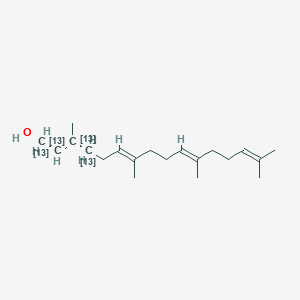

Geranylgeraniol-13C4

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H34O |

|---|---|

Molecular Weight |

294.45 g/mol |

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethyl(1,2,3,4-13C4)hexadeca-2,6,10,14-tetraen-1-ol |

InChI |

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+/i14+1,15+1,16+1,20+1 |

InChI Key |

OJISWRZIEWCUBN-HYZWDYFKSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C[13CH2]/[13C](=[13CH]/[13CH2]O)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Carbon 13 Labeled Geranylgeraniol Analogues

Chemical Synthesis Approaches for (E,E,E)-(1,2,3,4-13C4)-Geranylgeraniol

The synthesis of (E,E,E)-(1,2,3,4-13C4)-Geranylgeraniol has been successfully achieved through a multi-step process. researchgate.netthieme-connect.demolaid.comresearchgate.netresearchgate.netmolaid.com This isotopically labeled compound is of significant interest for its use in tracing the metabolic fate of geranylgeraniol (B1671449) in various biological systems.

Application of the Sum/Weiler Protocol in Stereoselective Synthesis

A critical step in the synthetic route is the application of the Sum/Weiler protocol. researchgate.netthieme-connect.deresearchgate.net This protocol has proven to be superior to other methods for the stereoselective formation of the new carbon-carbon bond. researchgate.netresearchgate.net The Sum/Weiler reaction involves the alkylation of a β-keto ester dianion, which allows for the controlled and stereoselective introduction of an isoprene (B109036) unit. researchgate.net This methodology is instrumental in achieving the high stereoselectivity required for the (E,E,E) isomer of geranylgeraniol.

Deuterium-Labeled Geranylgeraniol Analogues: Synthetic Strategies and Utility

In addition to carbon-13 labeling, deuterium-labeled analogues of geranylgeraniol have also been synthesized. researchgate.netoup.comnih.govscispace.comscispace.com These deuterated compounds are valuable tools for mechanistic studies of enzymes involved in isoprenoid metabolism. Facile and stereoselective syntheses have been developed for various deuterium-labeled geranylgeraniol analogues. oup.com

One common strategy for introducing deuterium (B1214612) is through the use of a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD4). oup.com This reagent allows for high deuterium incorporation at specific positions. For example, [8,8-d2]- and [9,9-d2]-geranylgeraniols have been prepared for the first time using this method. oup.com An efficient synthesis of [10-d]-geranylgeraniol with a high degree of deuterium incorporation has also been reported. oup.com Another approach involves a Wittig reaction with Li(CD3)2CP(C6H5)3 to produce d6-geranylgeraniol. nih.gov These deuterated analogues serve as stable-isotope labeled standards for quantitative mass spectrometric analysis. nih.gov

| Labeled Analogue | Deuterium Source | Key Method |

| [8,8-d2]-Geranylgeraniol | LiAlD4 | Stereoselective Synthesis |

| [9,9-d2]-Geranylgeraniol | LiAlD4 | Stereoselective Synthesis |

| [10-d]-Geranylgeraniol | LiAlD4 | Efficient Synthesis |

| d6-Geranylgeraniol | Li(CD3)2CP(C6H5)3 | Wittig Reaction |

Isotopic Labeling Strategies and Their Application in Metabolic Flux Analysis

¹³C Metabolic Flux Analysis (¹³C MFA) for Quantitative Pathway Activity Assessment

¹³C Metabolic Flux Analysis (¹³C-MFA) is a sophisticated analytical technique that uses the data from stable isotope labeling experiments to quantify the rates, or fluxes, of intracellular metabolic reactions. creative-proteomics.com13cflux.net It is widely regarded as the definitive method for determining in vivo metabolic fluxes. creative-proteomics.com The core principle of ¹³C-MFA is that the distribution of ¹³C atoms across the carbon backbone of metabolites is a direct result of the activities of the metabolic pathways that produced them. 13cflux.netnih.gov

The workflow involves culturing cells with a ¹³C-labeled substrate until they reach a metabolic and isotopic steady state. nih.gov The resulting labeling patterns in key metabolites, particularly protein-bound amino acids, are then measured using MS or NMR. creative-proteomics.comnih.gov These experimentally determined labeling patterns are compared against patterns predicted by a computational model of the cell's metabolic network. By using iterative algorithms, the model is adjusted until the predicted labeling patterns match the measured data, yielding a precise map of intracellular metabolic fluxes. nih.gov

| Step | Description |

| 1. Experimental Design | Selection of the appropriate ¹³C-labeled substrate (e.g., [1,2–¹³C]glucose) and cell culture conditions to maximize the information obtained from the labeling patterns. creative-proteomics.com |

| 2. Tracer Experiment | Cells are cultured with the ¹³C-labeled substrate until a steady state is reached, where metabolite concentrations and isotopic enrichment are constant. nih.gov |

| 3. Isotopic Labeling Measurement | Cell biomass is harvested, and metabolites (often amino acids from hydrolyzed proteins) are extracted. The mass isotopomer distribution (the fractional abundance of each isotopologue) is measured using techniques like GC-MS or LC-MS. nih.gov |

| 4. Flux Estimation | A computational model of the metabolic network is used to simulate labeling patterns for a given set of fluxes. The intracellular fluxes are then estimated by minimizing the difference between the experimentally measured and the simulated labeling patterns. creative-proteomics.com |

| 5. Statistical Analysis | The goodness-of-fit is statistically evaluated, and confidence intervals are calculated for the estimated fluxes to ensure the accuracy and reliability of the results. creative-proteomics.com |

Methodological Framework of ¹³C MFA in Isoprenoid Research

Isoprenoids are a diverse class of natural products synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net ¹³C-MFA is a critical tool for studying and engineering the biosynthesis of these compounds, which includes valuable molecules like Geranylgeraniol (B1671449). The analysis can quantify the metabolic flux ratios in the glycolytic and isoprenoid pathways. researchgate.net

In this context, ¹³C-MFA can be used to determine the relative contributions of different upstream pathways that produce the IPP and DMAPP precursors. For example, by using specifically labeled glucose tracers (e.g., [1-¹³C]glucose), researchers can track how carbon atoms flow through central carbon metabolism (such as the Embden-Meyerhof-Parnas pathway or the Entner-Doudoroff pathway) and into the final isoprenoid product. researchgate.net Analyzing the resulting mass distribution in a reporter isoprenoid molecule allows for the quantification of pathway engagement. researchgate.net This information is invaluable for identifying bottlenecks in precursor supply and guiding metabolic engineering strategies to enhance the production of desired isoprenoids. nih.gov

Non-Targeted Stable Isotope Labeling Analysis for Pathway Discovery

While traditional ¹³C-MFA is a targeted approach that quantifies fluxes within a predefined metabolic network, non-targeted stable isotope labeling analysis serves as a powerful tool for discovery. frontiersin.org This method involves analyzing the isotopic enrichment patterns across the entire detectable metabolome in an unbiased manner, rather than focusing on a small set of known metabolites. frontiersin.orgacs.org

The experimental setup involves comparing an unlabeled sample with a sample that has been enriched with a stable isotope tracer. frontiersin.org By identifying all metabolites that have incorporated the isotopic label, this global approach can reveal previously unknown metabolic pathways, novel biochemical reactions, and unexpected connections within the metabolic network. frontiersin.orgacs.org Non-targeted analysis has a high discovery potential and is particularly well-suited for exploring metabolic alterations in complex biological systems or diseases where the underlying pathways are not fully understood. frontiersin.org Although it does not provide the absolute flux quantification of targeted MFA, it provides a broader, more comprehensive picture of metabolic activity, effectively pointing researchers toward new areas of metabolism that warrant further investigation. frontiersin.orgacs.org

Tracer Studies Utilizing Geranylgeraniol-13C4 in Biochemical Pathways

Isotopically labeled molecules, or tracers, are essential for elucidating the flow of atoms through metabolic networks. nih.gov this compound, a diterpenoid alcohol with four of its twenty carbon atoms labeled as ¹³C, serves as a sophisticated probe for investigating isoprenoid biosynthesis. Isoprenoids are a vast class of natural products synthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These precursors can be generated via the mevalonate (B85504) (MVA) pathway or the non-mevalonate (MEP) pathway. wikipedia.orgnih.gov By introducing this compound or its labeled precursors into a biological system, researchers can trace the metabolic fate of its carbon atoms.

Tracking of Carbon Flow from Mevalonate through Isoprenoid Intermediates

The mevalonate pathway begins with Acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce IPP and DMAPP. nih.gov Tracer studies using ¹³C-labeled substrates are instrumental in quantifying the flux through this pathway. nih.govnih.gov For instance, by providing cells with ¹³C-labeled mevalonate, scientists can track the incorporation of the heavy isotope into downstream isoprenoid intermediates like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP)—the direct precursor to geranylgeraniol. nih.gov

The specific labeling pattern (isotopomer distribution) of these intermediates, analyzed typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, reveals the pathway's activity. nih.govresearchgate.net If this compound itself were used as a substrate in a system where it can be metabolized, the ¹³C labels would act as reporters, tracing its conversion into other modified diterpenes or degradation products. This allows for the precise mapping of carbon atom transitions from the initial precursor to the final product. researchgate.netresearchgate.net

| Metabolite | Number of Isoprene (B109036) Units | Expected ¹³C Atoms Incorporated (per molecule) | Analytical Method |

|---|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | 1 | Variable (depends on mevalonate labeling) | GC-MS |

| Geranyl Pyrophosphate (GPP) | 2 | Sum of labels from 2 IPP units | LC-MS/MS |

| Farnesyl Pyrophosphate (FPP) | 3 | Sum of labels from 3 IPP units | LC-MS/MS |

| Geranylgeranyl Pyrophosphate (GGPP) | 4 | Sum of labels from 4 IPP units | LC-MS/MS |

| Geranylgeraniol | 4 | Same as GGPP (after dephosphorylation) | GC-MS |

Elucidation of Precursor-Product Relationships in Complex Biosynthetic Networks

A primary application of isotopic tracers is to firmly establish precursor-product relationships. clockss.org By demonstrating that the isotopic label from a suspected precursor is incorporated into a product, a direct biosynthetic link can be confirmed. researchgate.net In complex networks where multiple pathways may converge to form a single product, ¹³C-labeling experiments can dissect the relative contributions of each route. nih.gov

For example, if a plant produces a complex diterpenoid, researchers might hypothesize that it is derived from geranylgeraniol. By supplying this compound to the plant cells, they can test this hypothesis. If the target diterpenoid becomes enriched with ¹³C in a pattern consistent with the metabolism of geranylgeraniol, the precursor-product relationship is validated. Furthermore, this technique can uncover previously unknown pathways. If the labeling pattern in the final product is unexpected, it may suggest that the precursor undergoes unforeseen molecular rearrangements or that an entirely different biosynthetic route is active. nih.govresearchgate.net This makes tracer studies with compounds like this compound invaluable for both validating known pathways and discovering new biochemical transformations.

Elucidation of Biosynthetic and Metabolic Pathways Involving Geranylgeraniol

Geranylgeraniol (B1671449) as a Central Metabolite in the Mevalonate (B85504) Pathway

Geranylgeraniol is a key intermediate synthesized in the mevalonate pathway, a fundamental metabolic route in humans and other organisms for the production of cholesterol, non-sterol isoprenoids, and other essential molecules. casi.orgwikipedia.orgencyclopedia.pub The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks of isoprenoids. encyclopedia.pub

The synthesis of geranylgeraniol is a downstream event in this pathway. researchgate.net The process involves the sequential condensation of IPP units. First, IPP and DMAPP combine to form geranyl pyrophosphate (GPP), a 10-carbon molecule. encyclopedia.pubnih.gov Another IPP unit is then added to GPP to create the 15-carbon farnesyl pyrophosphate (FPP). encyclopedia.pubnih.gov Finally, geranylgeranyl diphosphate (B83284) (GGPP) synthase catalyzes the addition of one more IPP molecule to FPP, resulting in the 20-carbon geranylgeranyl diphosphate (GGPP). encyclopedia.pubnih.govresearchgate.net

Formation from Geranylgeranyl Diphosphate (GGPP)

Geranylgeraniol is directly formed from the dephosphorylation of Geranylgeranyl Diphosphate (GGPP). google.comasm.org GGPP is a critical branch-point metabolite in the mevalonate pathway, serving as a precursor for the synthesis of various vital compounds, including other diterpenes, vitamins E and K, and carotenoids. wikipedia.orgresearchgate.netsigmaaldrich.com It is also essential for a post-translational modification process known as geranylgeranylation, where the geranylgeranyl group is attached to proteins, influencing their localization and function. wikipedia.orgnih.govpnas.org

Enzymatic Dephosphorylation Mechanisms (e.g., Polyisoprenoid Diphosphate Phosphatases)

The conversion of GGPP to geranylgeraniol is facilitated by the action of phosphatases, specifically polyisoprenoid diphosphate phosphatases. researchgate.netmdpi.com These enzymes catalyze the removal of the pyrophosphate group from GGPP. google.comresearchgate.net Research has identified specific phosphatases, such as Type 1 polyisoprenoid diphosphate phosphatase (PDP1), which is an integral endoplasmic reticulum membrane protein that hydrolyzes isoprenyl pyrophosphates like GGPP to their corresponding alcohols. nih.govelifesciences.org Studies in Saccharomyces cerevisiae have also shown that overexpression of certain phosphatase genes, like the diacylglycerol diphosphate phosphatase (DPP1) gene, can enhance the production of geranylgeraniol. asm.org In some cases, the dephosphorylation of GGPP can occur in a two-step monodephosphorylation process. researchgate.net

Downstream Metabolic Conversions of Geranylgeraniol

Once formed, geranylgeraniol can undergo further metabolic conversions to produce other biologically active molecules.

Biosynthesis of Geranylgeranoic Acid (GGA) from Geranylgeraniol

A significant metabolic fate of geranylgeraniol is its oxidation to form geranylgeranoic acid (GGA). nih.govnih.gov This conversion is a multi-step process. The initial step involves the oxidation of geranylgeraniol to geranylgeranyl aldehyde (GGal). nih.govmdpi.com Subsequently, GGal is further oxidized to GGA. nih.gov This biosynthetic pathway has been demonstrated in various mammalian tissues, including the liver. nih.govbiorxiv.orgmdpi.com

Role of Specific Enzymes in GGA Biosynthesis (e.g., Monoamine Oxidase B)

The enzymatic machinery responsible for the conversion of geranylgeraniol to GGA has been a subject of detailed investigation. The oxidation of geranylgeraniol to geranylgeranyl aldehyde is a key step, and studies have identified Monoamine Oxidase B (MAO-B) as a primary enzyme involved in this reaction in human hepatoma cells. mdpi.combiorxiv.orgmdpi.comresearchgate.net This reaction is dependent on molecular oxygen. nih.govjst.go.jp Inhibition or downregulation of MAO-B has been shown to decrease the intracellular levels of GGA. mdpi.commdpi.com Following the formation of GGal, non-specific aldehyde dehydrogenases can then catalyze its conversion to GGA, a reaction that typically requires NAD+ or NADP+. nih.govresearchgate.net

Pathways Leading to Other Diterpenoids and Meroterpenoids

Geranylgeraniol serves as a fundamental precursor for the biosynthesis of a wide array of other diterpenoids. bartleby.com Diterpenes are a large and diverse class of natural products with a C20 carbon skeleton, derived from four isoprene (B109036) units. bartleby.com The cyclization of the geranylgeraniol backbone by various diterpene synthases can lead to a vast number of different cyclic structures. bartleby.com These diterpenoids can possess a range of functional groups, including alcohol, phenol, and aldehyde groups. bartleby.com

Furthermore, geranylgeraniol is a building block for meroterpenoids. nih.gov Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, typically consisting of a terpenoid moiety attached to an aromatic or polyketide-derived structure. nih.govgerli.com The geranylgeranyl portion of these molecules originates from the mevalonate pathway, highlighting the central role of geranylgeraniol in generating chemical diversity in nature. nih.gov

Cross-Talk and Interconnectivity of Isoprenoid Metabolic Pathways

The biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs in plants and some other organisms via two distinct pathways: the mevalonate (MVA) pathway located in the cytosol and the methylerythritol 4-phosphate (MEP) pathway situated in the plastids. nih.govoup.com Although spatially separated, these pathways are not entirely independent and exhibit significant cross-talk, allowing for the exchange of intermediates across cellular compartments. nih.govfrontiersin.orgbiorxiv.org

Relationship between Mevalonate and MEP Pathways in GGPP Synthesis

Geranylgeranyl diphosphate (GGPP), the direct precursor to geranylgeraniol, is a central molecule in isoprenoid metabolism. While the MVA pathway is traditionally associated with the synthesis of sesquiterpenes and triterpenes (like cholesterol), and the MEP pathway with mono-, di- (like geranylgeraniol), and tetraterpenes (like carotenoids), a growing body of evidence demonstrates a crucial interplay between them for GGPP synthesis. plos.org

Blocking one pathway does not necessarily halt the production of all isoprenoids typically derived from it, indicating that intermediates can be transported between the cytosol and plastids. frontiersin.orgbiorxiv.org For instance, studies in poplar have shown that overexpression of HMG-CoA reductase (HMGR), a key regulatory enzyme of the MVA pathway, can lead to an increase in plastid-derived products like gibberellins (B7789140) and carotenoids, which are synthesized from GGPP. frontiersin.orgbiorxiv.org Conversely, when the MEP pathway is blocked in Arabidopsis mutants, it is likely that MVA-derived IPP or DMAPP is transported into the plastid to sustain the synthesis of essential compounds like carotenoids. oup.com

The use of stable isotope labeling provides definitive proof of this metabolic exchange. A study on human hepatoma cells utilized 13C-labeled mevalonolactone (B1676541) (a precursor in the MVA pathway) to trace the biosynthesis of geranylgeranoic acid (GGA), a derivative of geranylgeraniol. nih.gov The results demonstrated that cellular GGA was newly synthesized from the MVA pathway, incorporating the 13C label and confirming the pathway's role in producing the C20 backbone of geranylgeranyl-derived molecules. nih.gov This type of metabolic labeling with precursors that lead to the formation of Geranylgeraniol-13C4 is instrumental in mapping the metabolic flux and interconnectivity of these pathways.

| Pathway Interrelationship Findings | Organism/System | Significance | Reference(s) |

| MVA pathway inhibition affects diterpenoid (tanshinone) synthesis. | Salvia miltiorrhiza | Demonstrates that the MEP pathway, while primary, relies on MVA-derived precursors for full function. | plos.org |

| Overexpression of MVA pathway enzyme (HMGR) boosts MEP pathway products. | Poplar (Populus trichocarpa) | Shows that increasing cytosolic precursor pools can enhance plastidial isoprenoid synthesis. | frontiersin.orgbiorxiv.org |

| Blocked MEP pathway can utilize MVA-derived precursors. | Arabidopsis thaliana | Highlights the metabolic flexibility and rescue mechanisms between the two pathways. | oup.com |

| 13C-labeling confirms GGA synthesis from MVA pathway. | Human Hepatoma Cells (HuH-7) | Provides direct evidence of the MVA pathway's contribution to C20 isoprenoid synthesis in mammals. | nih.gov |

Substrate Promiscuity of Isoprenoid Diphosphate Synthases

The enzymes responsible for constructing isoprenoid chains from IPP and DMAPP, known as isoprenyl diphosphate synthases (IPPS) or prenyltransferases, can exhibit a notable degree of substrate promiscuity. nih.govuliege.be This means they can accept and process substrates other than their primary, natural counterparts. This flexibility is particularly evident in terpene synthases (TPS) and isopentenyl phosphate (B84403) kinases (IPKs). nih.govchemistryviews.org

Diterpene synthases (DTSs), which catalyze the formation of diterpenes from GGPP, can sometimes accept alternative prenyl diphosphate substrates. nih.gov Their fundamental catalytic action involves the lysis of an allylic diphosphate ester, which can allow for a range of substrates to be accommodated within the active site. nih.gov Similarly, some short-chain prenyltransferases have been identified that display dual farnesyl diphosphate (FPP) and GGPP synthase activity, producing both C15 and C20 isoprenoids from smaller precursors. uliege.be

Furthermore, isopentenyl phosphate kinases (IPKs), enzymes involved in an alternative MVA pathway, have garnered significant attention for their impressive substrate promiscuity. researchgate.netacs.org Research has shown that IPKs from various organisms can phosphorylate a wide array of non-natural alkyl-monophosphate analogs. chemistryviews.orgacs.org This characteristic is being harnessed in synthetic biology to create novel isoprenoid compounds by feeding engineered pathways with non-standard precursors, demonstrating that the promiscuity of these synthases is compatible with downstream enzymes. chemistryviews.orgresearchgate.net

Regulation of Intracellular Geranylgeraniol Concentrations and Metabolic Flux

The intracellular concentration of geranylgeraniol and its phosphorylated form, GGPP, is tightly regulated to meet cellular demands for various biological processes while avoiding potential toxicity. This regulation occurs at multiple levels, including transcriptional control of key enzymes and redirection of metabolic flux.

| Metabolic Engineering Strategy for GGOH Production in S. cerevisiae | Key Genes/Enzymes Involved | Outcome | Reference(s) |

| Overexpression of the rate-limiting enzyme | HMG-CoA reductase (HMG1) | Increased overall MVA pathway flux, but led to squalene (B77637) overproduction. | nih.govasm.org |

| Co-expression of GGPP synthase and phosphatase | BTS1, DPP1 | Partially redirected metabolic flux from squalene to geranylgeraniol (GGOH). | nih.govasm.org |

| Expression of fusion proteins | BTS1-DPP1, BTS1-ERG20 | Almost complete shift of metabolic flux to GGOH production. | nih.govasm.org |

| Increasing IPP supply and MVA pathway flux | tHMG1, PaGGPPs, etc. | Achieved high-titer GGOH production (up to 5.07 g/L). | researchgate.netsci-hub.se |

In mammalian cells, geranylgeraniol and GGPP play critical roles in cellular signaling and protein function, necessitating precise control. Geranylgeraniol can regulate the degradation of HMG-CoA reductase itself. High levels of geranylgeraniol (which can be converted to GGPP) trigger the release of the protein UBIAD1 from HMG-CoA reductase, allowing for the enzyme's degradation and thus providing a feedback mechanism to control isoprenoid synthesis. nih.gov

Furthermore, the availability of GGPP is crucial for the post-translational modification of many proteins, particularly small GTPases like Rho, Rac, and Cdc42. aacrjournals.org This process, known as geranylgeranylation, is essential for their proper membrane localization and function. Studies in myeloma cells have shown that depleting the intracellular pool of GGPP inhibits cell proliferation by inducing a G1 phase cell cycle arrest, an effect that can be reversed by the addition of exogenous geranylgeraniol. aacrjournals.org This highlights the importance of maintaining adequate geranylgeraniol levels for cell growth and division. In the brain, the production of geranylgeraniol through cholesterol turnover has been linked to synaptic plasticity and learning, with deficits being reversed by the administration of geranylgeraniol. nih.gov

Mechanistic Investigations Using Labeled Geranylgeraniol

Enzyme Kinetics Studies with Geranylgeraniol-13C4 as a Labeled Substrate

Kinetic analysis is fundamental to understanding how enzymes function, quantifying their efficiency and substrate preferences. Using an isotopically labeled substrate like this compound (in its diphosphate (B83284) form, GGDP-13C4) offers significant advantages in assay sensitivity and accuracy, as the labeled product can be unambiguously distinguished from any endogenous, unlabeled compounds using mass spectrometry or NMR spectroscopy.

The catalytic efficiency of an enzyme is a measure of how effectively it converts a substrate into a product. This is often represented by the specificity constant, calculated as the ratio of the catalytic constant (kcat) to the Michaelis constant (Km), or kcat/Km. The kcat value represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time, while Km is the substrate concentration at which the reaction rate is half of its maximum (Vmax).

In a typical assay, a terpene synthase is incubated with varying concentrations of GGDP-13C4. The reaction is monitored over time, and the rate of formation of the 13C4-labeled terpene product is measured. Because the label introduces a distinct mass shift, Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal detection method. By plotting the initial reaction velocities against substrate concentrations, the kinetic parameters can be determined. Studies on various terpene synthases have established this methodology, revealing a wide range of efficiencies that reflect their diverse biological roles. acs.org For example, research on a geranylgeranyl diphosphate synthase (GGDPS) showed that its catalytic efficiency was modulated by interaction with a recruiting protein, highlighting how these parameters can be subject to metabolic regulation. pnas.org

Table 1: Representative Kinetic Parameters for a Diterpene Cyclase with this compound Diphosphate

| Parameter | Value | Unit | Description |

| Km | 13.07 ± 3.3 | µM | Michaelis constant, indicating substrate binding affinity. |

| kcat | 1.94 ± 0.12 × 10⁻² | s⁻¹ | Catalytic constant, representing the turnover rate. |

| kcat/Km | 1.48 | mM⁻¹·s⁻¹ | Specificity constant, reflecting overall catalytic efficiency. |

Note: Data are representative and adapted from kinetic analyses of analogous terpene synthases to illustrate typical values. acs.org

The 13C labels in this compound serve as spectroscopic probes to investigate how the substrate binds and is oriented within an enzyme's active site. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on enzyme-substrate complexes. For instance, transferred Nuclear Overhauser Effect (trNOE) experiments can measure distances between atoms of the bound substrate, revealing its conformation. The 13C nuclei provide additional data points for these analyses.

Furthermore, understanding how an enzyme achieves specificity is critical. Research has shown that terpene synthases utilize a suite of catalytic motifs and subtle interventions to control product outcome from a highly reactive carbocation intermediate. nih.gov By using labeled substrates and analyzing the products of site-directed mutants of an enzyme, researchers can pinpoint which amino acid residues are crucial for stabilizing specific conformations of the substrate or intermediates, thereby directing the reaction toward a single product out of many possibilities. nih.gov Studies with substrate analogs have also been instrumental in probing the geometric and electronic requirements for binding and catalysis. researchgate.net

Mechanistic Elucidation of Biosynthetic Transformations

The true power of this compound lies in its ability to illuminate the step-by-step process of complex biosynthetic transformations. The 13C labels act as markers, allowing scientists to follow the carbon atoms as they undergo cyclization, rearrangement, and functionalization, providing definitive evidence for proposed reaction pathways.

Many diterpene cyclases initiate the transformation of the linear GGDP substrate through protonation of one of its double bonds. nih.goviastate.edu This "type-B" cyclization generates an initial carbocation, which then triggers a cascade of ring-closing events. The precise mechanism of this cascade, including which bonds are formed and in what sequence, can be unequivocally traced using GGDP-13C4.

When GGDP-13C4 is supplied to a cyclase, the resulting cyclic diterpene product will have the 13C labels incorporated into its skeleton. By determining the exact positions of these labels in the final product using 13C-NMR spectroscopy, researchers can reconstruct the entire cyclization sequence. For example, if two carbons that were distant in the linear precursor are found to be bonded in the product, it provides direct proof of a specific ring closure. This approach has been essential for confirming the mechanisms of enzymes that form the skeletons of important natural products like miltiradiene. nih.gov The ability to specifically label carbon positions provides a clear understanding of how the carbon skeleton shifts and folds during the cyclization process. nih.gov

The cyclization of isoprenoid precursors is widely accepted to proceed through ionic mechanisms involving a series of carbocation intermediates. nih.govresearchgate.net The enzyme masterfully controls the energy landscape, guiding the highly reactive carbocation through a series of rearrangements to form a specific product with high fidelity. nih.gov The use of this compound is critical for mapping these intricate carbocation-driven reaction pathways. Each rearrangement step—such as a hydride shift or methyl migration—can be tracked by observing the final positions of the isotopic labels.

While less common for these transformations, alternative radical-based mechanisms could theoretically be proposed. Isotopic labeling provides a definitive tool to distinguish between these possibilities. An ionic pathway involving discrete carbocation intermediates would lead to a predictable and specific placement of the 13C labels in the product. In contrast, a radical mechanism might lead to different bond formations or scrambling patterns of the labels. The absence of such alternative patterns in countless studies provides overwhelming support for the prevalence of ionic pathways in isoprenoid cyclizations.

Although reaction intermediates and transition states are transient and typically cannot be observed directly, their existence and structure can be inferred by examining the starting material and the final product. Isotopic labeling with this compound is a key technique in this endeavor. By tracing the journey of the labeled carbons, scientists can deduce the nature of the unseen intermediates that must have existed to explain the final atomic arrangement.

For example, studies using deuterium-labeled GGDP have demonstrated complex transannular proton transfers occurring within an intermediary macrocyclic framework during the formation of fusicoccadiene. nih.gov Similarly, combined isotope labeling experiments and density functional theory (DFT) calculations have supported a water-mediated proton transfer mechanism in the formation of certain fusicoccane-type diterpenes, elucidating the role of the enzyme and solvent molecules in the reaction. researchgate.net The use of fully 13C-labeled GGDP, generated from 13C-labeled mevalonate (B85504), combined with multidimensional NMR experiments, allows for the unambiguous structural assignment of complex products, which is a prerequisite for deciphering the mechanism and the intermediates involved. nih.gov The 13C atoms serve as irrefutable markers that map the flow of the carbon backbone through the entire catalytic cycle.

Protein Prenylation Mechanisms and the Role of Geranylgeranyl Diphosphate Donors

Protein prenylation is a critical post-translational modification where a farnesyl (C15) or a geranylgeranyl (C20) isoprenoid group is covalently attached to a cysteine residue at or near the C-terminus of a target protein. This process is catalyzed by a family of enzymes known as prenyltransferases. The addition of the hydrophobic geranylgeranyl group is facilitated by geranylgeranyltransferases (GGTases) and is crucial for the proper subcellular localization and function of a wide array of proteins, including the Ras superfamily of small GTPases which are pivotal in cell signaling pathways.

The donor of the geranylgeranyl group is Geranylgeranyl Diphosphate (GGPP). In cellular systems, GGPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) by the enzyme GGPP synthase. Exogenously supplied geranylgeraniol (B1671449) can be taken up by cells and converted into GGPP, which is then utilized by the prenylation machinery. The use of isotopically labeled geranylgeraniol, such as the hypothetical this compound, would enable researchers to trace the metabolic fate of the geranylgeranyl moiety from its uptake and activation to its ultimate incorporation into proteins.

Analysis of GGPP Synthase Activity and Substrate Utilization

GGPP synthase (GGPPS) catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP or one molecule of farnesyl diphosphate (FPP) with one molecule of IPP to form GGPP. Understanding the activity and substrate specificity of GGPPS is fundamental to comprehending the regulation of the entire geranylgeranylation process.

While direct studies employing this compound are not available, research on GGPPS activity often involves in vitro assays using radiolabeled substrates. For instance, the activity of GGPPS can be measured by monitoring the incorporation of [¹⁴C]IPP into GGPP in the presence of FPP. The reaction products are then separated by chromatography and quantified by scintillation counting.

Theoretically, if this compound were used in cell-based assays, its conversion to Geranylgeranyl-13C4 diphosphate could be tracked using mass spectrometry. This would allow for the analysis of GGPPS activity under various cellular conditions and the study of how different factors might influence the intracellular pool of GGPP available for protein prenylation.

Table 1: Hypothetical Data on GGPP Synthase Activity Using Labeled Precursors

| Substrate Combination | Enzyme Source | Product Detected | Method of Detection |

| [¹⁴C]IPP + FPP | Recombinant human GGPPS | [¹⁴C]GGPP | Scintillation Counting |

| This compound (in cells) | Endogenous cellular GGPPS | Geranylgeranyl-13C4 diphosphate | Mass Spectrometry |

Exploration of Substrate-Enzyme Transfer Mechanisms

The transfer of the geranylgeranyl group from GGPP to the target protein is a highly specific enzymatic reaction catalyzed by GGTases. There are two main types of GGTases: GGTase-I and GGTase-II (also known as RabGGTase). GGTase-I recognizes proteins with a C-terminal CaaX box motif, while GGTase-II modifies Rab proteins, which typically have a more complex C-terminal sequence.

The mechanism of this transfer involves the binding of both the protein substrate and the GGPP donor to the active site of the enzyme. A key step is the nucleophilic attack by the thiol group of the cysteine residue on the C1 atom of GGPP, leading to the formation of a stable thioether bond and the release of pyrophosphate.

The use of isotopically labeled GGPP donors is invaluable for studying these transfer mechanisms. While studies with this compound are absent, experiments with [³H]GGPP have been instrumental in elucidating the kinetics and substrate specificity of GGTases. By incubating purified GGTase with a target protein and [³H]GGPP, the transfer of the radioactive geranylgeranyl group to the protein can be quantified.

A hypothetical study using this compound could involve incubating cells with this labeled precursor, followed by the isolation of a specific target protein. Subsequent analysis by mass spectrometry could then identify the protein as being modified with the 13C4-labeled geranylgeranyl group, confirming it as a substrate for geranylgeranylation in vivo. Furthermore, by analyzing the fragments of the modified protein, the precise site of modification could be determined.

Table 2: Research Findings on Protein Geranylgeranylation Using Labeled Isoprenoids

| Labeled Compound | Experimental System | Key Finding | Analytical Technique |

| [³H]Geranylgeraniol | Cultured cells | Incorporation into a range of proteins, indicating cellular uptake and conversion to GGPP for prenylation. | SDS-PAGE and Autoradiography |

| [³H]Mevalonic Acid | Cultured cells | Labeled both farnesylated and geranylgeranylated proteins, confirming the mevalonate pathway as the source of isoprenoids. | Proteolytic digestion and chromatography |

Advanced Analytical Methodologies for Geranylgeraniol 13c4 and Its Metabolites

Mass Spectrometry Techniques in Isotopic Labeling Studies

Mass spectrometry (MS) is a cornerstone in isotopic labeling studies due to its high sensitivity and ability to distinguish molecules based on their mass-to-charge ratio. cernobioscience.combioxpedia.com The introduction of a 13C4 label in Geranylgeraniol (B1671449) results in a predictable mass shift, enabling researchers to track the compound and its metabolic derivatives within complex biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of Geranylgeraniol-13C4, GC-MS is instrumental in profiling its labeled metabolites. jsppharm.orgscientificarchives.com The process involves the separation of metabolites by gas chromatography, followed by their ionization and detection by mass spectrometry. nih.gov This allows for the identification and quantification of various metabolic products derived from the labeled precursor. phcog.com

Research findings have demonstrated the utility of GC-MS in identifying a wide array of metabolites in biological samples. jsppharm.orgscientificarchives.comphcog.com The characteristic fragmentation patterns produced by electron ionization in GC-MS provide structural information that, combined with the isotopic shift, confirms the presence of metabolites originating from this compound. nih.gov

Table 1: Key Aspects of GC-MS in this compound Metabolite Profiling

| Feature | Description | Relevance to this compound |

| Separation | Gas chromatography separates volatile derivatives of metabolites based on their boiling points and polarity. nih.gov | Allows for the resolution of complex mixtures of metabolites before MS analysis. |

| Ionization | Typically Electron Ionization (EI), which creates reproducible fragment ions. nih.gov | Provides a "fingerprint" mass spectrum for metabolite identification. |

| Detection | The mass spectrometer detects ions based on their mass-to-charge ratio. | The +4 Da mass shift from the 13C4 label allows for specific detection of labeled metabolites. |

| Application | Metabolite profiling in various biological samples. jsppharm.orgscientificarchives.comphcog.com | Tracing the metabolic pathways of geranylgeraniol. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For non-volatile and thermally labile metabolites of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. bioxpedia.comncsu.edu This technique couples the separation power of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry. bioxpedia.combu.edu LC-MS/MS is particularly adept at analyzing complex biological mixtures, such as plasma and tissue extracts. nih.govnih.gov

The initial LC separation resolves the intricate mixture of metabolites. bioxpedia.com Subsequently, the tandem mass spectrometer isolates a specific metabolite ion (precursor ion), fragments it, and then analyzes the resulting fragment ions (product ions). ncsu.edu This two-stage mass analysis, often referred to as MS/MS, significantly enhances selectivity and provides structural confirmation. The use of this compound as an internal standard in LC-MS/MS assays allows for precise quantification of its unlabeled counterpart and its metabolites.

Table 2: Advantages of LC-MS/MS for Analyzing this compound and its Metabolites

| Advantage | Description |

| High Specificity | Tandem MS (MS/MS) allows for the selective monitoring of specific precursor-to-product ion transitions, reducing background noise. ncsu.edu |

| Broad Applicability | Suitable for a wide range of non-volatile and polar metabolites that are not amenable to GC-MS. bu.edu |

| Enhanced Sensitivity | Capable of detecting and quantifying low-abundance metabolites in complex biological matrices. bioxpedia.combu.edu |

| Structural Information | Fragmentation patterns from MS/MS provide valuable data for the structural elucidation of unknown metabolites. ncsu.edu |

High-Resolution Mass Spectrometry for Precise Isotopomer Quantification

High-resolution mass spectrometry (HRMS) offers the ability to measure the mass of an ion with very high accuracy, making it an invaluable tool for isotopic studies. nih.govnih.gov This precision allows for the differentiation of isotopologues, which are molecules that differ only in their isotopic composition. nih.gov In the analysis of this compound, HRMS can distinguish between the labeled compound and other naturally occurring isotopes, as well as resolve isobaric interferences. nih.gov

The accurate mass measurements provided by HRMS enable the confident determination of elemental compositions of metabolites. nih.gov This is crucial for identifying unknown metabolites and for precisely quantifying the incorporation of the 13C label into various metabolic pools. Techniques like isotope ratio mass spectrometry (IRMS) can provide highly precise measurements of stable isotope ratios, which is useful for tracing the geographical and botanical origins of natural products. fmach.itethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules. gidrm.org In the context of this compound, NMR is particularly useful for elucidating the precise location of the 13C labels within the molecule and its metabolites.

Applications of 13C-NMR in Tracing Carbon Scaffolds

13C-NMR spectroscopy directly observes the 13C nuclei, providing a distinct signal for each unique carbon atom in a molecule. libretexts.orgnmrdb.org When Geranylgeraniol is enriched with 13C, the corresponding signals in the 13C-NMR spectrum are significantly enhanced. nih.gov This allows researchers to trace the carbon backbone of this compound as it is metabolized, revealing how the carbon scaffold is modified or incorporated into other molecules.

By analyzing the chemical shifts and coupling constants in the 13C-NMR spectra of metabolites, it is possible to determine the exact position of the 13C labels. spectrabase.comhmdb.ca This information is critical for understanding the specific enzymatic reactions and metabolic pathways involved in the transformation of geranylgeraniol.

Solid-State NMR for Complex Biomolecules with Isotopic Enrichment

Solid-state NMR (SSNMR) is a specialized NMR technique used to study molecules in the solid phase, such as large proteins or membrane-bound enzymes that may interact with this compound. gidrm.orgbiorxiv.orgrsc.org Isotopic enrichment with 13C is often essential for SSNMR studies to enhance sensitivity and enable the application of specific pulse sequences. biorxiv.orgmpg.de

SSNMR can provide unique insights into the structure and dynamics of this compound and its metabolites when they are part of a larger, less mobile biological assembly. biorxiv.orguni-bayreuth.de For example, it can be used to study the conformation of geranylgeranylated proteins or the interaction of geranylgeraniol with lipid membranes. Recent advancements in SSNMR, particularly at ultra-high magnetic fields, have achieved remarkable resolution, enabling the detailed study of large and complex biomolecules. biorxiv.org

Isotopomer Spectral Analysis (ISA) for Unraveling Metabolic Fluxes

Isotopomer Spectral Analysis (ISA) is a specialized technique used in metabolic research to trace the flow of atoms from a labeled substrate, such as this compound, through a metabolic network. This method is particularly powerful for understanding the biosynthesis of complex molecules. By analyzing the mass distribution of metabolic products, ISA can reveal the relative contributions of different pathways to their formation. nih.gov

In the context of this compound, ISA can be employed to study its role as a precursor in the synthesis of other isoprenoids. When cells are supplied with this compound, the 13C labels are incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopomer distributions (MIDs) of these products. nih.gov An isotopomer is a molecule with a specific number of heavy isotopes, and the MID is the set of abundances of all isotopomers of a given metabolite. researchgate.netresearchgate.net

The core of ISA lies in a mathematical model that relates the observed MIDs to key metabolic parameters. For instance, in the study of fatty acid synthesis, a simple ISA model can determine the fractional enrichment of the precursor pool (e.g., acetyl-CoA) and the fraction of the final product that was newly synthesized during the experiment. nih.gov A similar principle can be applied to the metabolism of this compound to quantify its contribution to the synthesis of other vital molecules.

The quantitative tracking of isotopic isomers, or isotopomers, is the foundational experimental component of metabolic flux analysis (MFA) and ISA. When this compound is introduced into a biological system, the four 13C atoms serve as a tracer. As this compound is metabolized, these labeled carbons are distributed among various downstream products.

The primary analytical techniques for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as well as nuclear magnetic resonance (NMR) spectroscopy. rsc.org Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of molecules that have incorporated different numbers of 13C atoms. ibb.waw.pl For example, if a metabolite is synthesized from this compound, its mass will increase depending on how many of the four labeled carbons are incorporated.

The data obtained from MS analysis is a spectrum of mass isotopomers, showing the relative abundance of molecules with zero, one, two, three, or four 13C atoms derived from the tracer. This distribution provides a detailed fingerprint of the metabolic pathways involved. researchgate.net For instance, different pathways might lead to unique patterns of label incorporation in a shared downstream product, enabling researchers to quantify the flux through each route. nsf.gov

Table 1: Hypothetical Mass Isotopomer Distribution of a Downstream Metabolite Derived from this compound

| Mass Isotopomer | Relative Abundance (%) | Number of 13C Atoms Incorporated |

| M+0 | 15 | 0 |

| M+1 | 25 | 1 |

| M+2 | 35 | 2 |

| M+3 | 20 | 3 |

| M+4 | 5 | 4 |

This table illustrates how the relative abundances of different mass isotopomers of a hypothetical metabolite would be measured after administration of this compound. The "M+n" notation indicates the mass of the isotopomer with 'n' heavy isotopes.

The raw data from isotopic labeling experiments, specifically the mass isotopomer distributions, are often complex and not directly interpretable in terms of metabolic fluxes. nih.gov Therefore, computational modeling is an indispensable part of ISA and 13C-MFA. researchgate.net These models consist of a set of mathematical equations that describe the biochemical reaction network, the stoichiometry of the reactions, and the flow of labeled atoms. nih.gov

The process typically involves the following steps:

Network Definition : A model of the relevant metabolic pathways is constructed, detailing all the reactions that could potentially metabolize this compound and its downstream products. nih.gov

Data Input : The experimentally measured mass isotopomer distributions, along with other data like nutrient uptake and secretion rates, are fed into the model. nih.govvanderbilt.edu

Flux Estimation : The model then uses iterative algorithms to calculate the set of metabolic fluxes that best reproduce the experimental data. researchgate.net This is achieved by minimizing the difference between the measured isotopomer distributions and those predicted by the model for a given set of fluxes. researchgate.net

Several computational frameworks and software tools have been developed to facilitate this analysis. These tools can handle complex metabolic networks and can be used to perform different types of flux analysis, such as steady-state MFA (where fluxes are assumed to be constant) or isotopically non-stationary MFA (INST-MFA), which is suitable for analyzing dynamic systems. rsc.orgnsf.gov For example, INST-MFA is particularly useful for studying photoautotrophic organisms or other systems where achieving a true isotopic steady state is difficult. ibb.waw.plvanderbilt.edu

The output of this computational analysis is a detailed flux map, which provides quantitative values for the rates of all the reactions in the network. annualreviews.org This allows researchers to understand how this compound is utilized and how its metabolism is regulated within the cell.

Table 2: Example of a Simplified Flux Map Derived from this compound Labeling

| Reaction | Metabolic Pathway | Calculated Flux (relative units) |

| Geranylgeraniol -> Metabolite A | Pathway 1 | 100 |

| Metabolite A -> Metabolite B | Pathway 1 | 80 |

| Metabolite A -> Metabolite C | Pathway 2 | 20 |

| Metabolite B -> Final Product X | Pathway 1 | 75 |

| Metabolite C -> Final Product Y | Pathway 2 | 18 |

This table provides a simplified example of a flux map that could be generated through computational modeling of data from a this compound tracing experiment. The values represent the relative rates of conversion between different metabolites.

Future Directions and Emerging Research Avenues

Development of Novel Labeled Geranylgeraniol (B1671449) Analogues for Specialized Studies

The synthesis of (E,E,E)-(1,2,3,4-13C4)-geranylgeraniol has provided a powerful probe for metabolic flux analysis. However, the future of isoprenoid research will benefit from an expanded toolkit of labeled analogues designed for more specialized investigations.

Deuterium-Labeled Analogues: Facile and stereoselective syntheses of deuterium-labeled geranylgeraniol analogues have been developed. oup.comscispace.comscispace.com For instance, the use of lithium aluminum deuteride (B1239839) (LiAlD4) as a deuterium (B1214612) source allows for high levels of deuterium incorporation, leading to the creation of molecules like [8,8-d2]-, [9,9-d2]-, and [10-d]-geranylgeraniol. oup.com Another method employed a Wittig reaction with deuterated reagents to produce d6-geranylgeraniol. nih.gov These deuterated standards are invaluable for quantitative mass spectrometric analysis, offering an alternative to 13C labels that can be advantageous in certain experimental designs, such as dual-labeling studies or when tracking hydrogen atom transfers in enzymatic mechanisms. nih.govresearchgate.net

Functionalized and Reporter-Tagged Analogues: Beyond stable isotopes, researchers have developed geranylgeraniol analogues bearing functional groups or reporter tags to probe protein prenylation, a critical post-translational modification. nih.gov These include:

Azido-geranylgeraniol: This analogue contains an azide (B81097) group, which can be metabolically incorporated into proteins. researchgate.netumich.edu Using bio-orthogonal "click" chemistry, these tagged proteins can be reacted with probes containing an alkyne group, allowing for their detection and identification. researchgate.netacs.org This chemical proteomics approach has been used to enrich and identify subsets of geranylgeranylated proteins. researchgate.net

Fluorescent Analogues: Geranylgeraniol derivatives incorporating fluorescent groups like dansyl or anthranylate have been synthesized. acs.org These allow for the direct visualization of the analogue's localization within cells, providing spatial information on metabolic processes. acs.org

Alkynyl-isoprenoids: More recently, alkynyl derivatives of isoprenoids have been developed, which offer more efficient labeling and detection of prenylated proteins in mammalian cells compared to their azide counterparts. researchgate.net

The development of this diverse suite of labeled and functionalized geranylgeraniol analogues will enable researchers to ask more specific questions about the localization, dynamics, and protein interactions of this crucial metabolite.

Integration of Omics Data with 13C-MFA for Holistic Metabolic Understanding

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular reaction rates. mdpi.com However, to gain a truly holistic view of cellular regulation, flux data must be integrated with other high-throughput 'omics' datasets, such as genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This integrated approach is particularly promising for dissecting the complex regulation of isoprenoid biosynthesis in organisms like plants. frontiersin.orgnih.govresearchgate.net

Plant isoprenoid metabolism is highly compartmentalized, with the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway contributing precursors. nih.govgenome.jpresearchgate.netcsic.esfrontiersin.org The crosstalk and regulation between these pathways are complex. frontiersin.orgresearchgate.net By combining 13C-MFA using tracers like Geranylgeraniol-13C4 with multi-omics data, researchers can build more comprehensive models. doaj.orgfrontiersin.org For example, transcriptomic and proteomic data can reveal the expression levels of biosynthetic genes and enzymes, while metabolomic data provides a snapshot of metabolite pool sizes. frontiersin.orgpremierscience.com When integrated with the dynamic flux information from 13C-MFA, these datasets can:

Identify regulatory bottlenecks in biosynthetic pathways. nih.gov

Uncover the mechanisms of metabolic reprogramming in response to environmental stress. frontiersin.orgpremierscience.com

Validate the function of newly discovered genes involved in isoprenoid metabolism. nih.gov

Improve the metabolic engineering of microorganisms or plants for the production of valuable terpenoids. nih.gov

Recent studies in various plant species, such as Brassica napus and Ficus hirta, have demonstrated the power of this integrated approach for understanding the biosynthesis of oils, terpenoids, and other secondary metabolites. doaj.orgfrontiersin.orgfrontiersin.org Applying these multi-omics strategies in conjunction with this compound tracing will provide unprecedented insight into how flux through the isoprenoid pathway is controlled at multiple biological levels.

Advancements in Computational Tools for Isotopic Data Analysis and Pathway Modeling

The increasing complexity of 13C-MFA experiments, particularly those involving parallel tracers or non-stationary states, necessitates the development of sophisticated computational tools. nih.gov The raw mass spectrometry data from a labeling experiment must be processed to determine the mass isotopomer distributions (MIDs), which are then used to solve for the metabolic fluxes. uni-wuerzburg.denih.gov

Several software packages have been developed to streamline this workflow, each with specific strengths: mdpi.comnumberanalytics.com

| Software | Key Features | Application |

| INCA | Can perform both steady-state and isotopically non-stationary MFA. nih.govvanderbilt.edu Supports parallel labeling experiments and includes statistical analysis tools. nih.govvueinnovations.com Has a graphical user interface (GUI). vueinnovations.comyoutube.com | Broadly applicable, especially for complex systems like photosynthetic organisms or mammalian cells where steady-state labeling is difficult. nih.govnih.gov |

| 13CFLUX2 | High-performance software designed for large-scale MFA. oup.com Uses a dedicated modeling language (FluxML) and supports multicore CPUs and compute clusters. oup.comfrontiersin.org | Ideal for computationally intensive, high-resolution flux analysis and large network models. oup.com |

| Isotopo / LS-MIDA | Focuses on the initial processing of raw MS data to calculate MIDs and molar abundances of isotopomers. uni-wuerzburg.denih.gov | Pre-processing tools that provide the necessary input for flux calculation software. nih.gov |

| Omix | A network visualization tool that excels at displaying flux maps, 13C data, and integrating it with other omics data like transcriptomics. nih.gov | Data visualization and integration for interpreting flux analysis results in a broader biological context. nih.gov |

These tools often incorporate the elementary metabolite unit (EMU) framework, an efficient algorithm for simulating isotopic labeling in complex biochemical networks. mdpi.comnih.gov Furthermore, the development of standardized modeling languages like FluxML is crucial for ensuring the reproducibility and exchange of models between different research groups. frontiersin.org Future advancements will likely focus on improving algorithms for non-stationary MFA, better integration with diverse omics data types, and leveraging machine learning to enhance predictive modeling of metabolic networks. frontiersin.org

Exploration of this compound in Understudied Isoprenoid Biosynthetic Systems

While isoprenoid biosynthesis is well-studied in model organisms and for pathways like cholesterol synthesis, a vast and chemically diverse world of isoprenoids in other organisms remains largely unexplored. Isotopic tracers like this compound are ideal tools for venturing into these new territories.

Marine Invertebrates: Marine sponges (Porifera) produce a remarkable array of terpenoid isonitriles, compounds with unusual structures and potent biological activities. nih.govacs.org Isotopic labeling studies using 14C- and 13C/15N-labeled cyanide have shown direct incorporation into these molecules, but the detailed biosynthetic pathways remain obscure. nih.govacs.org Tracing experiments with labeled geranylgeraniol or its precursors could elucidate how these complex terpenoid skeletons are formed and subsequently functionalized.

Marine Diatoms: Diatoms are significant primary producers in marine ecosystems and are known to synthesize unusual sesterterpenes (C25 isoprenoids). nih.gov Studies using 13C-labeled glucose have helped to determine that the MVA and MEP pathways are both active and contribute differently to various isoprenoid classes in these organisms. nih.gov Using a more advanced precursor like this compound could help to precisely map the downstream pathways leading to these unique sesterterpenoid structures.

Fungi: Fungi are known to produce a wide variety of secondary metabolites, including many terpenoids. Isotopic labeling is a key technique for studying fungal metabolism and nutrient transfer in symbiotic relationships, such as mycorrhizae. unito.itcopernicus.org Probing fungal cultures with this compound could help to uncover novel diterpenoid biosynthetic pathways or to understand the regulation of known pathways, such as those leading to gibberellins (B7789140) or other bioactive molecules.

Specialized Plant Pathways: Beyond the primary isoprenoids, plants produce tens of thousands of specialized terpenoids that play roles in defense and signaling. csic.es Many of these biosynthetic pathways are still being discovered. nih.gov For example, diterpene synthases in various plants catalyze complex cyclization reactions to form diverse molecular skeletons. researchgate.net Isotopic labeling experiments are critical for deciphering these complex reaction mechanisms. researchgate.net Feeding this compound to plant tissues or cell cultures and analyzing the labeling patterns in the resulting diterpenoids can provide direct evidence for specific cyclization cascades and rearrangement steps.

By applying this compound and its advanced analogues to these and other understudied systems, researchers can continue to map the vast landscape of isoprenoid biosynthesis across the tree of life.

Q & A

Q. How can researchers validate the isotopic purity of Geranylgeraniol-13C4 in experimental settings?

Isotopic purity is critical for tracer studies. Use liquid chromatography-mass spectrometry (LC-MS) to confirm the incorporation of 13C4 by analyzing mass shifts in molecular ion peaks. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) can further validate isotopic distribution by comparing peak splitting patterns to unlabeled analogs. Include calibration curves with certified reference materials to ensure accuracy, and report uncertainties in isotopic enrichment ratios (e.g., 95% ± 2%) .

Q. What experimental protocols are recommended for synthesizing this compound with minimal isotopic dilution?

Optimize synthesis by using isotopically labeled precursors (e.g., 13C4-mevalonate) in enzymatic assays or chemical synthesis. Monitor reaction kinetics to minimize side reactions that could introduce unlabeled carbons. Purify intermediates via column chromatography with UV detection (λ = 210–230 nm) to isolate target compounds. Validate purity at each step using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. How should researchers design controls to distinguish this compound-specific effects from background noise in cellular assays?

Include three types of controls: (1) unlabeled geranylgeraniol to assess isotopic effects, (2) solvent-only controls to rule out vehicle interference, and (3) cells treated with isotopic analogs (e.g., 13C3-geranylgeraniol) to detect nonspecific labeling. Use statistical tools like ANOVA to compare treatment groups and correct for multiple comparisons (e.g., Bonferroni adjustment) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between this compound and its unlabeled counterpart?

Discrepancies may arise from isotopic effects on enzyme binding or metabolic flux. Design parallel experiments using both labeled and unlabeled forms under identical conditions (pH, temperature, cofactors). Quantify differences using kinetic assays (e.g., Km and Vmax for prenyltransferase activity) and compare to computational models (e.g., molecular dynamics simulations of isotope-protein interactions). Discuss limitations in the discussion section, such as potential isotopic perturbation of biological systems .

Q. What methodologies enable tracing this compound incorporation into post-translationally modified proteins in complex biological matrices?

Use pulse-chase experiments with 13C4-labeled geranylgeraniol followed by proteomic analysis. Isolate modified proteins via immunoprecipitation with anti-prenylation antibodies, digest with trypsin, and analyze peptides via LC-MS/MS. Employ stable isotope labeling by amino acids in cell culture (SILAC) to differentiate endogenous and exogenous protein pools. Normalize data to internal standards (e.g., heavy isotope-labeled peptides) to account for ionization efficiency variations .

Q. How should researchers address reproducibility challenges in metabolic flux studies using this compound?

Reproducibility requires strict protocol standardization. Document batch-to-batch variability in isotopic purity (e.g., via certificate of analysis from suppliers). Use open-source software (e.g., OpenMS or Skyline) for raw data processing to minimize user bias. Share raw NMR/MS spectra and annotated chromatograms in supplementary materials. Cross-validate findings with orthogonal methods, such as fluorescent geranylgeranyl transferase probes or radiolabeled analogs (3H-geranylgeraniol) .

Q. What strategies mitigate isotopic interference when this compound is used in multi-tracer studies (e.g., with 2H or 15N labels)?

Design experiments with non-overlapping isotopic labels (e.g., 13C4 + 15N2) and employ high-resolution mass spectrometry to distinguish isotopic clusters. Use kinetic isotope effect (KIE) calculations to quantify interference. For NMR, select deuterated solvents (e.g., D2O) to avoid signal overlap. Preprocess data with deconvolution algorithms (e.g., XCMS Online) to isolate 13C4-specific peaks .

Q. Methodological Notes

- Data Presentation : Follow journal guidelines (e.g., Med. Chem. Commun.) for figures: avoid cluttering tables with raw data; instead, highlight processed results (e.g., fold-changes, p-values) .

- Ethical Compliance : Adhere to institutional guidelines for isotopic waste disposal and declare compliance in the methods section .

- Literature Comparison : Contrast findings with prior studies (e.g., unlabeled geranylgeraniol’s role in cancer metabolism) and propose hypotheses for divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.